molecular formula C8H17NO3 B3123432 Tert-butyl N-(2-methoxyethyl)carbamate CAS No. 30751-70-3

Tert-butyl N-(2-methoxyethyl)carbamate

Cat. No.: B3123432
CAS No.: 30751-70-3
M. Wt: 175.23 g/mol
InChI Key: BUDBINJSWXSIDF-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methoxyethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyethylamine backbone. This compound is widely used in organic synthesis as a protected intermediate for amines, enabling selective reactivity in multi-step reactions. Its structure combines the hydrolytic stability of the Boc group with the moderate polarity of the methoxyethyl substituent, making it suitable for applications in pharmaceuticals and materials science .

Properties

IUPAC Name

tert-butyl N-(2-methoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9-5-6-11-4/h5-6H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDBINJSWXSIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-methoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Strong acids like trifluoroacetic acid.

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-methoxyethyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during the synthesis of peptides and other complex molecules. The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step syntheses .

In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical compounds. It helps in the selective protection and deprotection of functional groups, facilitating the synthesis of target molecules with high precision .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxyethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent Key Properties Reference
tert-Butyl N-(2-methoxyethyl)carbamate 2-Methoxyethyl Moderate polarity, enhanced water solubility compared to aromatic analogs
tert-Butyl N-(2-aminoethyl)carbamate 2-Aminoethyl Higher reactivity due to free amine; requires protection for stability
tert-Butyl (2-chloroethyl)carbamate 2-Chloroethyl Electrophilic chlorine enables nucleophilic substitution reactions
tert-Butyl (benzyl)carbamate derivatives Aromatic (e.g., bromo, methoxy) Increased hydrophobicity; UV activity for analytical tracking
tert-Butyl (2-hydroxyethyl)carbamate 2-Hydroxyethyl Polar, hydrogen-bonding capability; prone to oxidation

Key Observations :

  • Polarity and Solubility : The methoxyethyl group in the target compound offers better water solubility than aromatic analogs (e.g., tert-butyl (4-bromo-3-methoxybenzyl)carbamate) but less than hydroxyl-containing derivatives like tert-butyl (2-hydroxyethyl)carbamate .
  • Reactivity : Chloroethyl derivatives (e.g., tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate) are more reactive toward nucleophiles, whereas the methoxyethyl group provides steric and electronic stability .
Yield and Purity
  • The target compound generally achieves high yields (>80%) under standard Boc protection conditions .
  • Complex analogs, such as those requiring cross-coupling (e.g., tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate), show lower yields (~56%) due to steric challenges in boronic ester coupling .

Spectroscopic and Analytical Data

  • NMR Signatures :
    • This compound : Distinct singlet for Boc tert-butyl protons (δ 1.4 ppm), methoxy protons (δ 3.3 ppm), and ethylenic protons (δ 3.5–4.0 ppm) .
    • Chloroethyl Analogs : Additional signals for Cl-bearing CH₂ groups (δ 3.6–3.8 ppm) .
  • LC/MS Data : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for the target compound: ~204.2 g/mol) .

Stability and Handling Considerations

  • The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., TFA) or heating .
  • Methoxyethyl derivatives exhibit greater oxidative stability compared to hydroxyethyl analogs, which require inert atmospheres to prevent degradation .

Biological Activity

Tert-butyl N-(2-methoxyethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a tert-butyl group and a methoxyethyl substituent attached to the carbamate moiety. The molecular formula is C8H17NO3C_8H_{17}NO_3, with a molecular weight of approximately 175.23 g/mol. This structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , whereby it binds to the active or allosteric sites of enzymes, inhibiting their catalytic activity. Additionally, it may function as a receptor modulator , influencing signaling pathways by acting as an agonist or antagonist at specific receptors.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For example, studies have shown its potential as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide levels in the body. The compound demonstrated a Ki value of 18 μM against hDDAH-1, indicating its effectiveness as an enzyme inhibitor .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives of carbamate compounds, including this compound, were evaluated for their ability to inhibit tumor growth in various cancer cell lines. Modifications to the carbamate structure significantly enhanced their potency against cancer cells .

Case Studies

  • Inhibition of DDAH : A case study focused on the synthesis and biological evaluation of this compound derivatives showed promising results in inhibiting DDAH activity. The study emphasized the importance of structural modifications in enhancing the inhibitory effects on enzyme activity .
  • Antitumor Activity : In another investigation, researchers synthesized several carbamate derivatives and assessed their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications led to increased potency against specific types of cancer, suggesting a pathway for developing new anticancer agents based on this compound .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectiveness (Ki/IC50)Reference
Enzyme InhibitionDDAHKi = 18 μM
Anticancer ActivityVarious Cancer Cell LinesIC50 values varied; significant inhibition observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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